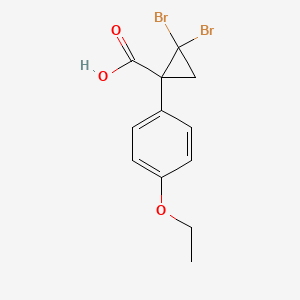
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide is a chemical compound with the molecular formula C18H21N·HBr. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a dihydroacenaphthylene moiety attached to a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide involves several steps. One common method includes the reaction of 1,2-dihydroacenaphthylene with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acenaphthylene ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures. These reactions often require specific catalysts and conditions.
Aplicaciones Científicas De Investigación
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrob
Propiedades
Número CAS |
63279-66-3 |
|---|---|
Fórmula molecular |
C18H22BrN |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
1-(1,2-dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C18H21N.BrH/c1-2-11-19(12-3-1)13-16-10-9-15-8-7-14-5-4-6-17(16)18(14)15;/h4-6,9-10H,1-3,7-8,11-13H2;1H |
Clave InChI |
CMYLANQGVVHKMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC=C3CCC4=C3C2=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)





![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)




![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
